molecular formula C17H13ClN4O2 B11426765 1-(3-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-(3-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11426765
M. Wt: 340.8 g/mol
InChI Key: PTSFIWKTNVDUKK-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a pyrrolo[3,4-d][1,2,3]triazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzyl chloride with phenylhydrazine can lead to the formation of an intermediate, which upon further cyclization and oxidation, yields the desired triazole compound .

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 1-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE include other triazole derivatives such as:

The uniqueness of 1-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in its specific substitution pattern and the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C17H13ClN4O2/c18-12-6-4-5-11(9-12)10-21-15-14(19-20-21)16(23)22(17(15)24)13-7-2-1-3-8-13/h1-9,14-15H,10H2

InChI Key

PTSFIWKTNVDUKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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